(S)-2-amino-3-cyclohexylpropanoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include the reaction conditions, reagents, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Scientific Research Applications
Synthesis and Cytotoxic Action of Novel Compounds : The synthesis of novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules, which includes (S)-2-amino-3-cyclohexylpropanoic acid as a starting material, demonstrates potent antitumor activity, particularly in human glioma cells. This study highlights the role of this amino acid in developing potential cancer therapies (Savić et al., 2014).
Solid-Phase Peptide Synthesis : In the field of peptide synthesis, this amino acid derivative has been used in the copper(I)-catalyzed cycloaddition of terminal alkynes to azides on solid-phase, which is a significant step in the production of diversely substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Enantioselective Synthesis of Amino Acid Derivatives : Research into the enantioselective synthesis of derivatives of this amino acid, like (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, indicates its role in developing chiral compounds for potential pharmaceutical applications (Alonso et al., 2005).
Chromatographic Separation of Amino Acid Enantiomers : The use of a quinine-derived chiral anion-exchanger stationary phase for the high-performance liquid chromatographic separation of enantiomers of N-protected unusual beta-amino acids, including this compound, showcases its application in analytical chemistry for resolving chiral compounds (Péter, 2002).
Biocatalytic Synthesis of Precursors for β-Substituted-γ-Amino Acids : Biocatalytic methods have been developed using this amino acid for the synthesis of precursors of β-substituted-γ-amino acids, highlighting its role in biocatalysis and the preparation of amino acid derivatives (Mukherjee & Martínez, 2011).
Mechanism of Action
Target of Action
The primary target of 3-Cyclohexyl-L-alanine is the Zinc finger Y-chromosomal protein . This protein plays a crucial role in various biological processes, including gene expression, DNA repair, and protein folding .
Mode of Action
It’s known that it interacts with its target protein, potentially influencing its function
Biochemical Pathways
It’s known to interact with the zinc finger y-chromosomal protein, which is involved in various cellular processes . The compound’s influence on this protein could potentially affect these processes, leading to downstream effects. More research is needed to identify the specific pathways affected.
Result of Action
Its interaction with the Zinc finger Y-chromosomal protein suggests it may influence gene expression, DNA repair, and protein folding . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQXBVXKBGUSBA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351883 | |
Record name | (S)-2-amino-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27527-05-5 | |
Record name | 3-Cyclohexylalanine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027527055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexyl-L-alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02884 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-2-amino-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Amino-3-cyclohexylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYCLOHEXYLALANINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYR4SF0FVQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-cyclohexyl-L-alanine in the synthesis of the dihydroxyethylene isostere ACMP?
A1: 3-Cyclohexyl-L-alanine serves as the starting material in the stereospecific synthesis of ACMP [(2S, 3R, 4S)-4-amino-5-cyclohexyl-1-morpholino-2, 3-pentanediol]. The researchers utilized a key reaction involving iodo-cyclocarbamation of 3-cyclohexyl-L-alanine to introduce chirality and build the core structure of ACMP []. This approach highlights the importance of 3-cyclohexyl-L-alanine in achieving the desired stereochemistry crucial for the biological activity of the renin inhibitor.
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